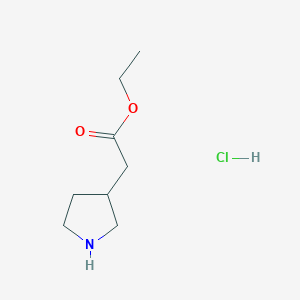![molecular formula C9H19NO B1427445 [1-(2-Ethoxyethyl)cyclobutyl]methanamine CAS No. 1394040-40-4](/img/structure/B1427445.png)
[1-(2-Ethoxyethyl)cyclobutyl]methanamine
Vue d'ensemble
Description
1-(2-Ethoxyethyl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . It is a cyclobutyl derivative with an ethoxyethyl group attached to the first carbon and a methanamine group attached to the cyclobutyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)cyclobutyl]methanamine typically involves the following steps:
Cyclobutylamine Formation: : Cyclobutylamine is synthesized through the reduction of cyclobutanone.
Ethoxyethylation: : The cyclobutylamine is then reacted with ethylene oxide to introduce the ethoxyethyl group, forming 1-(2-ethoxyethyl)cyclobutyl]methanamine .
Industrial Production Methods
In an industrial setting, the production of 1-(2-Ethoxyethyl)cyclobutyl]methanamine may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to meet commercial demands while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
1-(2-Ethoxyethyl)cyclobutyl]methanamine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce any functional groups present.
Substitution: : Nucleophilic substitution reactions can occur at the ethoxyethyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of cyclobutylamine oxo derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted ethoxyethyl derivatives.
Applications De Recherche Scientifique
1-(2-Ethoxyethyl)cyclobutyl]methanamine: has various applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Studied for its potential biological activity.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Ethoxyethyl)cyclobutyl]methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses.
Comparaison Avec Des Composés Similaires
1-(2-Ethoxyethyl)cyclobutyl]methanamine: is unique due to its specific structural features. Similar compounds include:
Cyclobutylamine derivatives: : Other cyclobutylamine compounds with different substituents.
Ethoxyethyl derivatives: : Compounds with ethoxyethyl groups attached to different cyclic structures.
These compounds may have similar properties but differ in their biological and chemical behavior due to variations in their molecular structures.
Propriétés
IUPAC Name |
[1-(2-ethoxyethyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-11-7-6-9(8-10)4-3-5-9/h2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXMJHJWQFKJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265917 | |
| Record name | Cyclobutanemethanamine, 1-(2-ethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-40-4 | |
| Record name | Cyclobutanemethanamine, 1-(2-ethoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanemethanamine, 1-(2-ethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)




![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)




![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)

